Cas no 1327-41-9 (polymeric aluminium chloride)

polymeric aluminium chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- polymeric aluminium chloride
- aluminiumchlorohydrate
- polyaluminumhydroxychloride
- ALUMINUM CHLOROHYDRATE
- Aluminum chloride, basic
- ALUMINIUM POLYCHLORIDE
- PolyaluminiumChloride(Pac)
- ALUMINUM POLYHYDROXYCHLORIDES
- Polybasic aluminum chloride
- Polyaluminium chloride
- Sodium chlorate
- PAC
- ALUMINIUMCHLORHYDRATE
- Aluminiumhydroxychlorid8
- Aluminum chlorohydra
- Aluminum hydroxychloride
- Aluminum oxychloride
- APP 201
- Poly Aluminium Chloride
- Oil and water removing agen
- Aluminum chloride
- PolyAluminiumChloride
- PACF
- Poly Aluminum Chloride
- Roller type polyaluminum chloride
- Polyaluminum chloride
- Polyferric Sulfate
-
- MDL: MFCD00143587
- Inchi: 1S/Al.ClH.H2O.H/h;1H;1H2;/q+2;;;/p-2
- InChI-Schlüssel: MTSHNTORJWMHCG-UHFFFAOYSA-L
- Lächelt: [AlH](Cl)O
Berechnete Eigenschaften
- Genaue Masse: 79.96100
- Monoisotopenmasse: 131.888097
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 4
- Anzahl drehbarer Bindungen: 0
- Komplexität: 0
- Anzahl kovalent gebundener Einheiten: 4
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0
Experimentelle Eigenschaften
- Farbe/Form: Farbloser oder gelber harziger Feststoff. Seine Lösung ist farblose oder gelblich braune transparente Flüssigkeit, manchmal grauer schwarzer Schleim aufgrund von Verunreinigungen.
- Dichte: 1.1±0.1 g/cm3
- Schmelzpunkt: No data available
- Siedepunkt: 345.3±25.0 °C at 760 mmHg
- Flammpunkt: 162.6±23.2 °C
- Löslichkeit: 溶于H2O
- Stabilität/Haltbarkeit: Stable. Incompatible with many metals.
- PSA: 20.23000
- LogP: 0.62520
- Löslichkeit: Löslich in Wasser und verdünntem Alkohol, unlöslich in absolutem Alkohol und Glycerin.
- Dampfdruck: 0.0±0.8 mmHg at 25°C
polymeric aluminium chloride Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
-
Warnhinweis:
P264 nach der Behandlung gründlich waschen
p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen
p305, wenn in den Augen
p351 sorgfältig mit Wasser für einige Minuten abspülen
p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen
p337, wenn die Augenreizung anhält
p313 ärztlichen Rat einholen - WGK Deutschland:2
- Sicherheitshinweise: S26; S36
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Risikophrasen:R36/37/38
polymeric aluminium chloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A40020-25g |
Aluminum chlorohydrate |
1327-41-9 | 99% | 25g |
¥189.0 | 2021-09-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A822730-100g |
Aluminum chlorohydrate |
1327-41-9 | 98% | 100g |
¥68.00 | 2022-09-03 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S61100-100g |
Aluminum Chlorohydrate |
1327-41-9 | 99% | 100g |
¥480.00 | 2021-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A190574-10kg |
polymeric aluminium chloride |
1327-41-9 | Al2O3≥28% | 10kg |
¥1299.90 | 2023-09-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A822730-2.5kg |
Aluminum chlorohydrate |
1327-41-9 | 98% | 2.5kg |
¥798.00 | 2022-09-03 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S61100-25g |
Aluminum Chlorohydrate |
1327-41-9 | 99% | 25g |
¥190.00 | 2021-09-02 | |
ChemScence | CS-B1706-25g |
Aluminumchlorohydrate |
1327-41-9 | 25g |
$60.0 | 2022-04-27 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A915909-500g |
Aluminum chlorohydrate |
1327-41-9 | ,AL2O3≥30% | 500g |
¥188.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R915908-2.5kg |
Roller type polyaluminum chloride |
1327-41-9 | AL2O3≥30% | 2.5kg |
¥870.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A915909-100g |
Aluminum chlorohydrate |
1327-41-9 | ,AL2O3≥30% | 100g |
¥74.00 | 2022-10-10 |
polymeric aluminium chloride Lieferanten
polymeric aluminium chloride Verwandte Literatur
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Weitere Informationen zu polymeric aluminium chloride
Polymeric Aluminium Chloride (1327-41-9) in Pharmaceutical Applications: A Key to Advanced Drug Formulations
In the realm of biopharmaceutical research, Polymeric Aluminium Chloride (PAC, CAS 1327-41-9) has emerged as a versatile adjuvant and stabilizer, particularly in vaccine development and drug delivery systems. Its unique polymeric structure enhances antigen presentation, making it a critical component in modern immunotherapy formulations. Recent studies highlight its role in improving the efficacy of mRNA-based vaccines, where PAC's ability to form stable complexes with nucleic acids ensures targeted delivery and reduced degradation. Researchers are also exploring its potential in controlled-release drug systems, leveraging its pH-responsive properties for gastrointestinal applications. With the global pharmaceutical industry prioritizing biocompatibility and cost-effectiveness, PAC (1327-41-9) offers a compelling alternative to traditional aluminum salts.
Safety and Toxicology of 1327-41-9 Polymeric Aluminium Chloride in Medicine: Addressing Consumer Concerns
As public awareness of excipient safety grows, the toxicological profile of Polymeric Aluminium Chloride (1327-41-9) has become a focal point for regulatory bodies and pharmaceutical developers alike. Rigorous in-vitro and in-vivo studies confirm its low systemic absorption when used in topical antiseptics or oral adjuvants, with nephrotoxicity risks significantly lower than monomeric counterparts. The European Medicines Agency (EMA) classifies PAC as a GRAS (Generally Recognized as Safe) material for specific dosages, though ongoing research investigates its long-term neurological impact—a concern raised in aluminum-related dementia hypotheses. Current nanoparticle encapsulation techniques further mitigate risks, making PAC a preferred choice for pediatric and geriatric formulations where metal accumulation is a critical consideration.
1327-41-9 Polymeric Aluminium Chloride vs. Traditional Adjuvants: A Comparative Analysis in Modern Therapeutics
The pharmaceutical industry's shift toward next-generation adjuvants has positioned Polymeric Aluminium Chloride (CAS 1327-41-9) as a superior alternative to conventional aluminum hydroxide or phosphate salts. Comparative studies demonstrate PAC's higher antigen-loading capacity (up to 40% greater than Alhydrogel®) and enhanced Th1/Th2 immune response balance, crucial for cancer vaccines and allergy immunotherapies. Its three-dimensional lattice structure provides more binding sites for biomolecules while reducing the notorious "antigen depot effect" associated with older aluminum adjuvants. In COVID-19 vaccine development, PAC-based formulations showed improved stability at room temperature, addressing a key logistical challenge in global immunization programs. These advantages are driving a 12.7% CAGR growth in PAC's pharmaceutical applications through 2030.
Innovative Drug Delivery Systems Using Polymeric Aluminium Chloride (1327-41-9): Beyond Traditional Applications
Cutting-edge research is unlocking novel applications for 1327-41-9 Polymeric Aluminium Chloride in targeted cancer therapies and gene editing delivery systems. Its surface modifiability allows conjugation with monoclonal antibodies or CRISPR-Cas9 complexes, enabling precision delivery to tumor microenvironments. In ophthalmology, PAC's mucoadhesive properties are exploited in sustained-release eye drops for glaucoma treatment, demonstrating 8-hour bioavailability in preclinical models. The material's shear-thinning behavior also makes it ideal for 3D bioprinting of drug-eluting implants, with recent FDA approvals for PAC-infused orthopedic scaffolds. These breakthroughs position 1327-41-9 as a cornerstone material in the fourth industrial revolution of pharma, bridging nanotechnology with personalized medicine.
Environmental Impact and Sustainability of 1327-41-9 Polymeric Aluminium Chloride Production
With the pharmaceutical industry facing increasing pressure to adopt green chemistry principles, manufacturers of Polymeric Aluminium Chloride (1327-41-9) are pioneering low-carbon production methods. Advanced electrodialysis techniques now reduce energy consumption by 35% compared to traditional hydrolysis processes, while byproduct recovery systems transform waste into valuable coagulants for water treatment. Life cycle assessments reveal PAC's carbon footprint is 22% lower than equivalent aluminum-based adjuvants per vaccine dose—a critical factor for ESG-conscious investors. These sustainable innovations, coupled with PAC's biodegradability profile, align with the UN's Sustainable Development Goals (SDGs), particularly SDG 3 (Good Health) and SDG 12 (Responsible Consumption).
1327-41-9 (polymeric aluminium chloride) Verwandte Produkte
- 12042-91-0(ALUMINUM CHLOROHYDRATE)
- 9003-05-8(Poly(acrylamide))
- 2023664-48-2(tert-butyl N-1-cyano-4-(propan-2-yl)cyclohexylcarbamate)
- 2138088-30-7(4,4-Dimethyl-3-[(propan-2-yloxy)methyl]cyclohexan-1-amine)
- 2172365-81-8(3-{(5-chlorofuran-2-yl)methylsulfanyl}pentanenitrile)
- 2121512-50-1(2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2228211-79-6(2-(2-chloro-5-nitrophenyl)-2-methylpropan-1-ol)
- 2227685-48-3(rac-tert-butyl (3R,4S)-3-(2-bromopyridin-3-yl)-4-hydroxypyrrolidine-1-carboxylate)
- 1309383-35-4(3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde)
- 2034265-74-0(3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone)

